

Topic: Analytical Methods for Quantifying Diisopentyl Sulfide in Solution

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Compound of Interest

Compound Name: *Diisopentyl sulfide*

CAS No.: 544-02-5

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of **Diisopentyl sulfide** in solution. Recognizing the need for robust and reliable analytical methods in research and pharmaceutical development, this guide details two primary methodologies centered around Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed protocols for sample preparation via Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), followed by a validated GC-FID instrumental method. The causality behind experimental choices is explained, and all protocols are framed within a self-validating system compliant with international standards. This guide is intended to serve as a practical and authoritative resource for scientists requiring accurate quantification of this and structurally similar aliphatic sulfides.

Introduction and Foundational Principles

Diisopentyl sulfide (also known as diisoamyl sulfide or 2,8-dimethyl-5-thianonane) is an organosulfur compound that may be present as a manufacturing intermediate, a process impurity, or a subject of investigation in various chemical and pharmaceutical contexts.[1] Its

accurate quantification is critical for process control, quality assurance, and regulatory compliance. The compound's physicochemical properties, particularly its volatility and low polarity, make Gas Chromatography (GC) the analytical technique of choice.

This application note focuses on GC coupled with a Flame Ionization Detector (FID), a robust and widely accessible configuration that provides excellent sensitivity and a wide linear range for hydrocarbon-containing molecules like **Diisopentyl sulfide**.^{[2][3]} We will also discuss alternative, more selective detectors where applicable. The methodologies herein are designed to be adaptable to various solution matrices, from simple organic solvents to more complex aqueous systems.

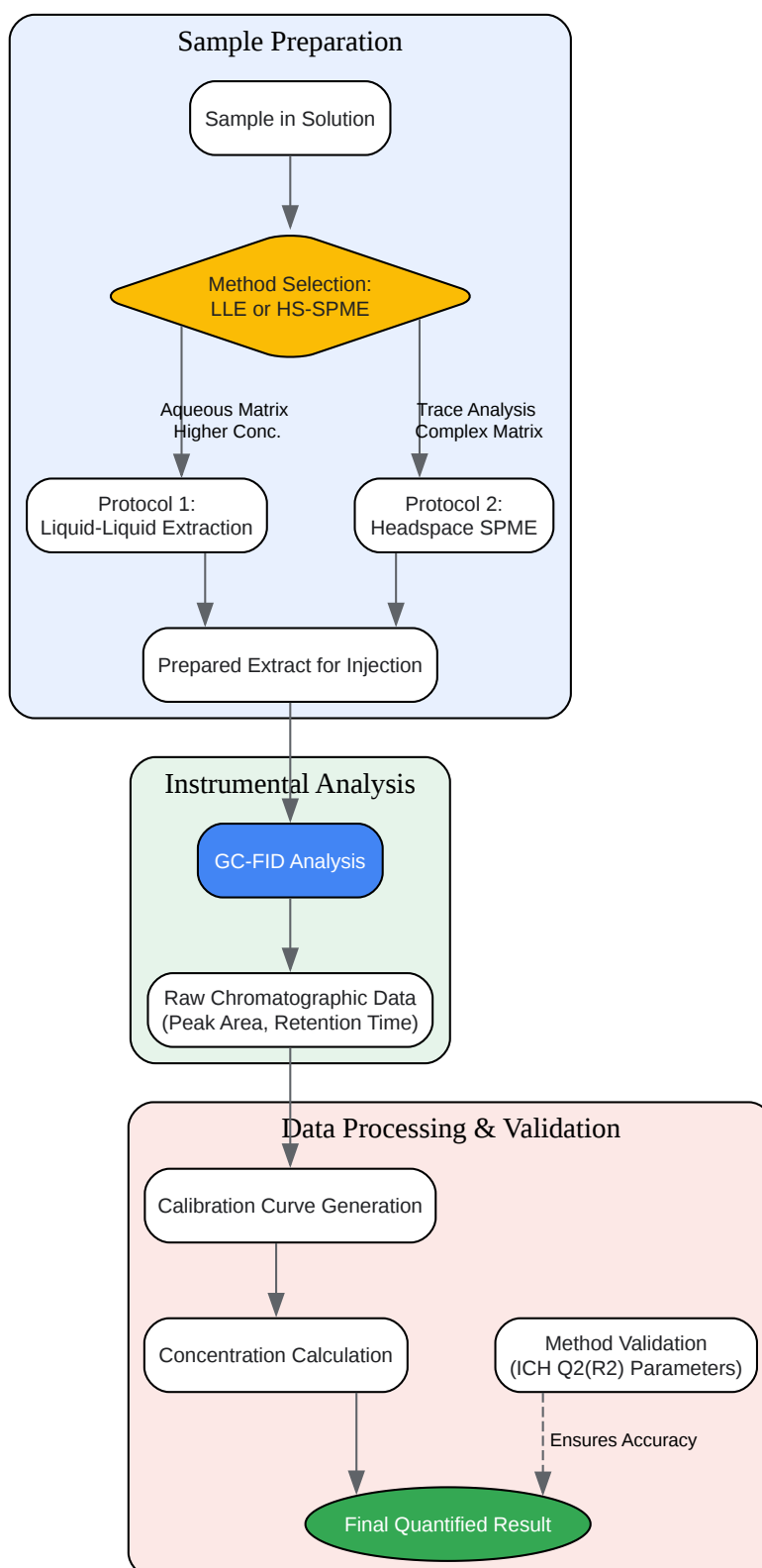
Physicochemical Properties of Diisopentyl Sulfide

Understanding the compound's physical properties is the cornerstone of effective method development. These characteristics dictate the optimal choices for sample preparation, chromatographic separation, and detection.

Property	Value	Source(s)	Significance for Method Development
Molecular Formula	C ₁₀ H ₂₂ S	[4]	Defines the molecular weight and elemental composition.
Molecular Weight	174.35 g/mol	[4][5]	Influences volatility and mass spectrometric behavior.
Appearance	Clear, colorless liquid	[1]	General physical characteristic.
Boiling Point	211 - 213 °C at 760 mmHg	[4][5]	Indicates sufficient volatility for GC analysis without derivatization.
Density	~0.834 g/mL at 25 °C	[6]	Useful for preparing standards on a weight/volume basis.
Solubility	Insoluble in water; soluble in organic solvents	[7]	Critical for selecting appropriate sample preparation techniques (e.g., LLE).

The Analytical Workflow: From Sample to Result

A robust analytical method is a multi-step process. The following workflow illustrates the critical stages, from initial sample handling to the final quantitative result. Each stage must be carefully controlled to ensure the integrity of the final data.



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Caption: Overall analytical workflow for **Diisopentyl sulfide** quantification.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract **Diisopentyl sulfide** from the sample matrix and present it in a form suitable for GC injection, free from interfering components.[8][9] The choice of technique depends on the analyte concentration, matrix complexity, and desired sensitivity.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust and effective technique for extracting **Diisopentyl sulfide** from aqueous solutions. It leverages the compound's poor water solubility and high affinity for non-polar organic solvents.[10][11]

Applicability: Best for aqueous samples where the expected concentration of **Diisopentyl sulfide** is in the low mg/L (ppm) to g/L range.

Principle: The aqueous sample is mixed with an immiscible organic solvent. **Diisopentyl sulfide** partitions into the organic phase, which is then collected for analysis.

Step-by-Step Methodology:

- **Standard Preparation:** Prepare a stock solution of **Diisopentyl sulfide** in a Class A volumetric flask using a water-miscible solvent like methanol or acetone. From this stock, prepare a series of calibration standards in organic-free reagent water.
- **Sample Aliquoting:** Pipette a precise volume (e.g., 10.0 mL) of the sample and each calibration standard into separate 40 mL screw-cap vials.
- **Internal Standard (Optional but Recommended):** Add a precise volume of an internal standard solution (e.g., Diisopropyl sulfide or another suitable sulfide with a distinct retention time) to each vial.[12] This corrects for variations in extraction efficiency and injection volume.
- **Extraction Solvent Addition:** Add a smaller, precise volume (e.g., 2.0 mL) of a suitable extraction solvent. Hexane or Dichloromethane are excellent choices due to their immiscibility with water and volatility.

- **Extraction:** Cap the vials tightly and shake vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. A mechanical shaker can be used for consistency.
- **Phase Separation:** Allow the vials to stand for 5-10 minutes for the layers to separate completely. Centrifugation can be used to accelerate this process if an emulsion forms.
- **Collection:** Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) using a Pasteur pipette into a 2 mL autosampler vial. Avoid transferring any of the aqueous phase.
- **Drying (Optional):** Add a small amount of anhydrous sodium sulfate to the autosampler vial to remove any residual water, which can be detrimental to the GC column.
- **Analysis:** The vial is now ready for GC-FID analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly sensitive technique ideal for trace-level analysis or for complex matrices where direct extraction is difficult.^[13] It concentrates volatile analytes from the headspace above the sample onto a coated fiber.^{[14][15]}

Applicability: Best for trace-level quantification ($\mu\text{g/L}$ or ppb) in complex matrices like biological fluids, environmental water, or solutions containing non-volatile components.

Principle: The sample is sealed in a vial and gently heated to promote the partitioning of **Diisopentyl sulfide** into the headspace. An SPME fiber is exposed to this headspace, where the analyte adsorbs onto the fiber coating. The fiber is then retracted and injected into the hot GC inlet, where the analyte is thermally desorbed onto the column.^[16]

Step-by-Step Methodology:

- **Fiber Selection:** A non-polar fiber, such as one coated with Polydimethylsiloxane (PDMS), is recommended for **Diisopentyl sulfide**. A 100 μm PDMS fiber is a common starting point.

- **Sample Preparation:** Pipette a precise volume (e.g., 5.0 mL) of the sample into a 20 mL headspace vial. For aqueous samples, adding salt (e.g., NaCl to ~25% w/v) can increase the partitioning of the analyte into the headspace (salting-out effect).
- **Vial Sealing:** Immediately seal the vial with a PTFE/silicone septum cap.
- **Equilibration:** Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes). This allows the sample to reach thermal equilibrium and partitions the analyte into the headspace.
- **Extraction:** Insert the SPME fiber through the septum and expose it to the headspace for a defined period (e.g., 20 minutes) while maintaining the temperature and agitation. This step must be precisely timed for reproducibility.
- **Desorption:** Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250 °C). Allow it to desorb for a set time (e.g., 2-5 minutes) to ensure complete transfer of the analyte to the GC column.
- **Analysis:** Start the GC run concurrently with the desorption process.

Instrumental Protocol: GC-FID Analysis

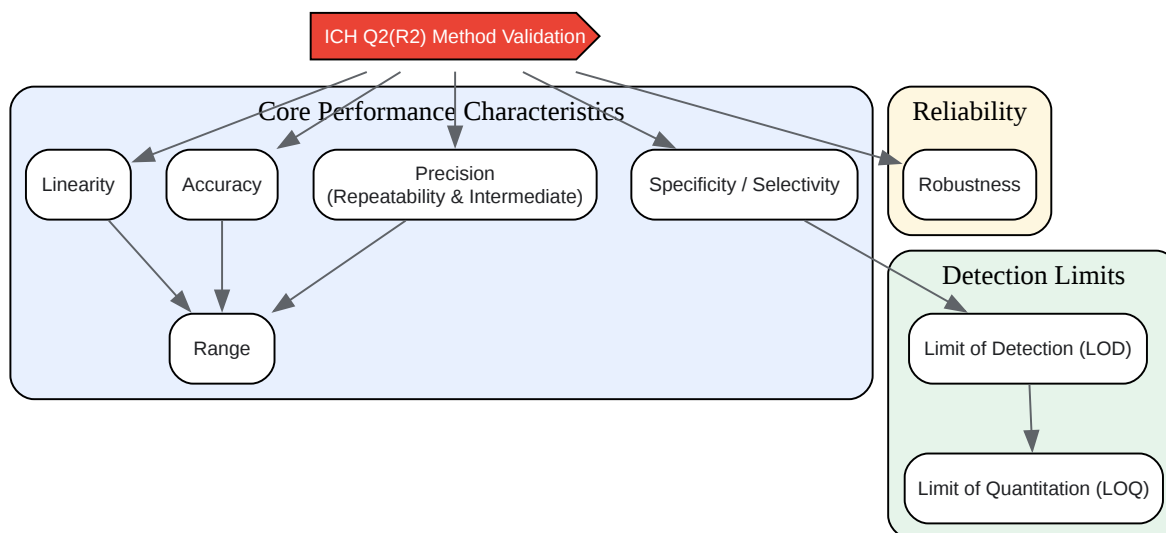
The following instrumental parameters are a validated starting point for the analysis of **Diisopentyl sulfide**. Optimization may be required depending on the specific instrument and desired resolution from matrix components.

Parameter	Recommended Setting	Rationale
Instrument	Gas Chromatograph with FID	FID is robust, sensitive to hydrocarbons, and has a wide linear range.[17][18]
Column	30 m x 0.25 mm ID, 0.25 µm film thickness	Standard capillary column dimensions provide good efficiency.
Stationary Phase	5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5)	A non-polar phase that separates compounds primarily by boiling point.[19]
Carrier Gas	Helium or Hydrogen	Provides good chromatographic efficiency. Maintain constant flow.
Flow Rate	1.0 mL/min (constant flow mode)	Optimal flow for column efficiency and peak shape.
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the analyte.[17]
Injection Mode	Split (e.g., 20:1 ratio) or Splitless (for trace analysis)	Split mode prevents column overloading for higher concentrations.
Oven Program	Initial: 100 °C, hold for 2 min	Starts below the boiling point of common solvents.
Ramp: 15 °C/min to 240 °C	A moderate ramp rate to ensure good separation.	
Hold: 5 min at 240 °C	Ensures elution of the analyte and cleans the column.	
Detector	Flame Ionization Detector (FID)	
Detector Temp.	280 °C	Prevents condensation of the analyte in the detector.

H ₂ Flow	30 mL/min (optimize per manufacturer)	Fuel for the flame.
Air Flow	300 mL/min (optimize per manufacturer)	Oxidant for the flame.
**Makeup Gas (N ₂) **	25 mL/min	Sweeps the column effluent through the detector efficiently.

Method Validation: Ensuring Trustworthy Data

For use in regulated environments, the analytical method must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[20][21][22]



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Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Validation Protocol Summary

- Specificity: Analyze a blank solution (matrix without analyte) and a spiked solution. The blank should show no interfering peaks at the retention time of **Diisopentyl sulfide**.[\[23\]](#)
- Linearity: Prepare and analyze a series of at least five standards across the expected concentration range. Plot the peak area versus concentration and perform a linear regression.[\[24\]](#)
 - Acceptance Criterion: Correlation coefficient (r^2) ≥ 0.995 .
- Range: The concentration interval over which the method is shown to be linear, accurate, and precise.[\[24\]](#)
- Accuracy: Analyze samples with known added amounts of **Diisopentyl sulfide** (spiked samples) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.[\[20\]](#)
 - Acceptance Criterion: Recovery typically between 98.0% and 102.0%.
- Precision:
 - Repeatability: Analyze a minimum of six replicate samples at the target concentration on the same day, with the same analyst and instrument.
 - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
 - Acceptance Criterion: Relative Standard Deviation (RSD) $\leq 2.0\%$.
- Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Often determined as the concentration giving a signal-to-noise ratio of 10:1.
- Limit of Detection (LOD): The lowest concentration that can be reliably detected. Often determined as the concentration giving a signal-to-noise ratio of 3:1.
- Robustness: Deliberately vary method parameters (e.g., oven ramp rate ± 1 °C/min, flow rate ± 0.1 mL/min) and assess the impact on the results. The method should remain unaffected by

small, deliberate changes.[23]

Conclusion

This application note provides two robust, validated protocols for the quantification of **Diisopentyl sulfide** in solution using Gas Chromatography with Flame Ionization Detection. The Liquid-Liquid Extraction method is suitable for routine analysis of aqueous samples, while the Headspace SPME method offers enhanced sensitivity for trace-level determination in complex matrices. By following the detailed instrumental conditions and adhering to the ICH-aligned validation framework, researchers, scientists, and drug development professionals can achieve accurate, reliable, and defensible quantitative results.

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